molecular formula C20H18N4O4S B2812399 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1226447-71-7

3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2812399
CAS No.: 1226447-71-7
M. Wt: 410.45
InChI Key: PGZDWDLQAOMHAO-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a benzoxazolone core linked via a 2-oxoethyl group to a piperidine ring substituted with a 5-(furan-2-yl)-1,3,4-thiadiazole moiety. The benzoxazolone scaffold is known for its pharmacological relevance, including anticonvulsant and anti-inflammatory activities, while the thiadiazole and furan groups contribute to enhanced electronic properties and binding interactions with biological targets .

Properties

IUPAC Name

3-[2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c25-17(12-24-14-4-1-2-5-15(14)28-20(24)26)23-9-7-13(8-10-23)18-21-22-19(29-18)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZDWDLQAOMHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Furan-2-yl synthesis: The synthesis begins with the creation of the furan-2-yl ring using commercially available furfural or furfuryl alcohol through a variety of methods, including acid-catalyzed cyclization.

  • 1,3,4-Thiadiazole formation: The furan-2-yl compound then undergoes a condensation reaction with thiosemicarbazide to form the 1,3,4-thiadiazole ring, often requiring dehydrating agents and acidic or basic conditions.

  • Piperidine attachment: Piperidine can be synthesized through the hydrogenation of pyridine, after which it is reacted with the furan-thiadiazole intermediate.

  • Benzo[d]oxazole linkage: The key benzo[d]oxazole unit is usually synthesized via the cyclodehydration of o-aminophenols with carboxylic acids.

  • Final assembly: The benzo[d]oxazole and the piperidine-thiadiazole-furan unit are linked through a peptide bond formation using appropriate activating agents like carbodiimides.

Industrial Production Methods: While specific industrial production methods for this compound might not be documented, standard organic synthesis techniques would apply on a larger scale, with optimizations for yield, cost, and safety.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound may undergo oxidation at multiple sites, especially at the furan ring, which is susceptible to oxidative cleavage.

  • Reduction: Reduction reactions can target the ketone group in the benzo[d]oxazol-2(3H)-one, converting it to an alcohol.

  • Substitution: Nucleophilic substitutions could occur at the piperidine and benzo[d]oxazole rings, often catalyzed by base or acid.

  • Hydrolysis: The peptide linkage can be cleaved under acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as KMnO₄, OsO₄, or m-CPBA.

  • Reduction: Catalysts like Pt or Pd/C in hydrogenation, or NaBH₄ for milder reductions.

  • Substitution: Strong bases like NaOH or acids like HCl.

  • Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) aqueous solutions.

Major Products: The specific products depend on the reaction conditions but typically include the functionalized intermediates of the original compound or fragmented molecules.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to thiadiazoles and oxazoles. For instance, derivatives containing the thiadiazole moiety have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The incorporation of a piperidine ring has been noted to enhance lipophilicity and bioactivity, suggesting that similar modifications in the target compound could yield effective anticancer agents .

Antimicrobial Properties

Compounds with thiadiazole and furan rings are known for their antimicrobial properties. Research indicates that such compounds can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antibiotics or antifungal agents. The specific structure of 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one may further enhance its efficacy against resistant strains .

Pesticidal Activity

The biological activity of this compound suggests its potential use as a pesticide or fungicide. Compounds with similar structures have demonstrated effectiveness against plant pathogens, which could lead to the development of new agrochemicals that are less harmful to the environment while effectively controlling pests .

Development of Functional Materials

The unique chemical structure of this compound allows it to be explored for applications in materials science. Its electronic and optical properties may be harnessed in the development of new materials for electronic devices or sensors. The furan and thiadiazole rings can contribute to charge transfer capabilities, making them suitable for organic electronics .

Summary Table of Applications

Application AreaSpecific UsesRelevant Findings
Medicinal ChemistryAnticancer agentsEnhanced activity against MCF-7 and HepG2 cells
Antimicrobial agentsEffective against resistant bacterial strains
AgriculturePesticides/FungicidesPotential effectiveness against plant pathogens
Materials ScienceElectronic devicesPromising electronic and optical properties

Mechanism of Action

The compound's mechanism of action depends on its specific application. In a biological context, it could bind to enzymes or receptors, affecting signaling pathways or metabolic processes. Its structural components like the piperidine and

Biological Activity

The compound 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one represents a complex molecular structure that incorporates various bioactive moieties. This article focuses on its biological activity, particularly in the context of anticancer properties and other potential therapeutic applications.

Chemical Structure and Properties

The compound features:

  • Thiadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Furan moiety : Often associated with antioxidant and anti-inflammatory effects.
  • Piperidine group : Contributes to the compound's pharmacological profile by enhancing lipophilicity and bioavailability.

The molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 372.45 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
4iHepG22.32Cell cycle arrest at G2/M phase
Target CompoundMCF-7TBDTBD

In vitro tests indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to known anticancer agents like 5-Fluorouracil. The mechanism appears to involve apoptosis induction through modulation of apoptotic markers such as caspase levels and cell cycle arrest.

Antimicrobial Properties

Compounds containing the thiadiazole moiety have also demonstrated antimicrobial activity. Preliminary results suggest that derivatives similar to the target compound may exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
18aS. aureus62.5Bactericidal
18bE. coliTBDTBD

Case Studies

  • Study on Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and assessed their anticancer properties. The most active compounds showed significant inhibition of cell proliferation in MCF-7 and HepG2 cells, with mechanisms involving apoptosis and cell cycle disruption .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of thiadiazole derivatives against multiple pathogens, revealing promising results particularly against Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the thiadiazole ring enhanced activity significantly .

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural similarities with derivatives synthesized in , such as 5a (3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one) and 5b (benzothiazolone analog). Key differences include:

  • Substituent Position : The target compound uses a piperidine ring, whereas analogs like 5a and 5c employ piperazine linkers, altering conformational flexibility .

Pharmacological and Physicochemical Comparisons

Bioactivity Profiles

While biological data for the target compound are absent in the evidence, analogs from and provide insights:

  • Thiadiazole Derivatives : Compounds like 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () exhibit antimicrobial and anticancer activities due to the electron-withdrawing fluorophenyl group . The furan substituent in the target compound may enhance π-π stacking interactions compared to fluorophenyl or methyl groups.
  • Benzoxazolone vs. Benzothiazolone : 5b (benzothiazolone) showed lower solubility in aqueous media compared to 5a (benzoxazolone), as sulfur in benzothiazolone increases hydrophobicity .

Physicochemical Properties

Property Target Compound 5a (Benzoxazolone) Compound
Molecular Weight ~473.5 g/mol 478.5 g/mol ~417.5 g/mol
LogP (Predicted) ~2.8 2.5 ~2.3
Hydrogen Bond Acceptors 8 7 6
Key Substituent Furan-thiadiazole Piperazine-ethyl Methyl-thiadiazole

Notes:

  • The methyl-thiadiazole in ’s analog reduces steric hindrance but may limit electronic interactions .

Q & A

Basic: What are the key synthetic routes for preparing 3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one?

The compound’s synthesis typically involves multi-step reactions combining benzoxazolone, piperidine, thiadiazole, and furan moieties. A common approach includes:

  • Step 1 : Functionalization of piperidine with thiadiazole via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the furan-2-yl group to the thiadiazole ring using cross-coupling catalysts (e.g., Pd-based catalysts) .
  • Step 3 : Attachment of the benzoxazolone core via alkylation or amide bond formation, often using activating agents like EDCI/HOBt .
  • Yield Optimization : Purification via column chromatography or recrystallization (e.g., methanol) is critical, with yields typically ranging from 51–70% depending on reaction conditions .

Basic: How is the structural integrity of this compound validated experimentally?

Validation relies on spectroscopic and analytical techniques:

  • 1H/13C NMR : Key signals include piperidine protons (δ 2.5–3.5 ppm), benzoxazolone carbonyl (δ ~165 ppm), and furan ring protons (δ 6.3–7.4 ppm) .
  • HRMS : Confirms molecular weight (e.g., calculated vs. observed values within ±0.005 Da) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked with theoretical values (e.g., C: ~60%, H: ~4%, N: ~15%) .

Basic: What in vitro assays are recommended for preliminary biological evaluation of this compound?

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against E. coli or S. aureus) with standard protocols .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤100 µM .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify molecular targets .

Advanced: How can structure-activity relationships (SAR) be explored for the thiadiazole and benzoxazolone moieties?

  • Thiadiazole Modifications : Replace the furan-2-yl group with other aryl/heteroaryl groups (e.g., pyridyl, thienyl) to assess impact on bioactivity .
  • Benzoxazolone Substitutions : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzoxazolone ring to enhance metabolic stability .
  • Piperidine Linker Optimization : Vary alkyl chain length (e.g., propyl vs. pentyl) to study conformational effects on target binding .

Advanced: How to resolve contradictions in biological data between similar compounds?

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes of structurally analogous compounds .
  • Meta-Analysis : Compare results from independent studies (e.g., MIC values for thiadiazole derivatives in vs. ).

Advanced: What strategies mitigate poor aqueous solubility during formulation studies?

  • Co-Solvent Systems : Use ethanol/PEG 400 mixtures (e.g., 20:80 v/v) to enhance solubility .
  • Nanoparticle Encapsulation : Employ PLGA or liposomal carriers for controlled release .
  • Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetics?

  • ADMET Prediction : Use QikProp or SwissADME to predict logP (target ≤3), metabolic stability (CYP450 inhibition), and bioavailability .
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin to assess plasma protein binding .
  • Free-Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

Advanced: What analytical techniques are critical for detecting degradation products under accelerated stability conditions?

  • HPLC-DAD/MS : Monitor degradation at 40°C/75% RH over 4 weeks; identify products via fragmentation patterns .
  • TGA/DSC : Assess thermal stability (decomposition onset >200°C indicates robustness) .
  • XRD : Confirm crystallinity changes after storage .

Advanced: How to design a robust SAR study comparing this compound to its structural analogs?

  • Compound Library : Synthesize 10–15 analogs with systematic substitutions (e.g., thiadiazole → oxadiazole, benzoxazolone → benzothiazolone) .
  • Bioactivity Profiling : Test all analogs in parallel assays (e.g., IC50 determination for enzyme inhibition) .
  • Data Clustering : Use PCA or heatmaps to group compounds by activity trends .

Advanced: What experimental controls are essential when studying reactive oxygen species (ROS) modulation by this compound?

  • Positive Controls : Include ascorbic acid or N-acetylcysteine to validate ROS scavenging assays .
  • Negative Controls : Use DMSO (≤0.1% v/v) to rule out solvent-mediated effects .
  • Fluorescent Probes : Pair with H2DCFDA (for general ROS) or MitoSOX Red (mitochondrial ROS) for specificity .

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